molecular formula C25H25N3O6S B2841593 N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252910-91-0

N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Katalognummer: B2841593
CAS-Nummer: 1252910-91-0
Molekulargewicht: 495.55
InChI-Schlüssel: LOOCHABRFYVTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C25H25N3O6S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4SC_{20}H_{22}N_2O_4S. Its structure features a thienopyrimidine core with various substituents that may influence its biological activities.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, similar to the compound , exhibit significant antimicrobial properties. A study focusing on related thieno[2,3-d]pyrimidin-4-ones demonstrated substantial antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was determined, showing effectiveness at low concentrations .

Anticancer Potential

The thienopyrimidine scaffold has been associated with anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, inhibitors of MEK1/2 kinases have shown efficacy in reducing the growth of leukemia cells at concentrations as low as 0.3 µM .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymatic pathways. For example, the inhibition of IκBα phosphorylation and subsequent effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling has been noted in studies involving related compounds .

Study 1: Antimicrobial Efficacy

A study published in 2003 synthesized several thieno[2,3-d]pyrimidin derivatives and assessed their antimicrobial activity. Among the tested compounds, those with specific substitutions on the thienopyrimidine ring exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values significantly lower than those of standard antibiotics used as controls .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thienopyrimidine derivatives, researchers found that certain modifications to the molecular structure enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of specific functional groups in increasing bioactivity and reducing toxicity to normal cells .

Data Summary

Activity Effectiveness Reference
AntimicrobialSignificant against E. coli & S. aureus
AnticancerEffective at low µM concentrations
MechanismInhibition of IκBα phosphorylation

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with thieno[3,2-d]pyrimidin structures exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines effectively inhibited tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests that N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide could be developed as a novel antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in various animal models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action :

  • Inhibition of Nuclear Factor kappa B (NF-kB) pathway.
  • Reduction in the expression of Cyclooxygenase-2 (COX-2).

Case Study : In a study involving induced arthritis in rats, administration of this compound led to a significant reduction in paw swelling and joint inflammation compared to control groups .

Future Directions and Research Opportunities

The multifaceted applications of this compound indicate its potential as a lead compound for drug development. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.
  • In Vivo Studies : Conducting further studies on animal models to assess therapeutic efficacy and safety.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-4-34-17-7-5-16(6-8-17)14-28-24(30)23-20(11-12-35-23)27(25(28)31)15-22(29)26-19-10-9-18(32-2)13-21(19)33-3/h5-13,23H,4,14-15H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJAYIILTKCHIN-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N3O6S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.